3-Benzyl-1,3-oxazolidin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
2510-33-0 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-benzyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO2/c12-10-11(6-7-13-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
DBVTYDLZMXNRIN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1CC2=CC=CC=C2 |
Origin of Product |
United States |
Applications of 3 Benzyl 1,3 Oxazolidin 2 One Derivatives in Asymmetric Organic Synthesis
Central Role as Chiral Auxiliaries in Stereocontrolled Transformations
The primary application of 3-benzyl-1,3-oxazolidin-2-one and its analogs is as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter(s) have been created, the auxiliary is cleaved and can often be recovered for reuse. The benzyl (B1604629) group at the 4-position of the oxazolidinone ring provides a crucial steric directing group, effectively shielding one face of the enolate derived from an N-acyl derivative, thereby forcing the electrophile to approach from the less hindered face.
Enantioselective Carbon-Carbon Bond Forming Reactions
Beyond the well-known aldol (B89426) and Diels-Alder reactions, this compound auxiliaries are highly effective in directing other enantioselective carbon-carbon bond-forming reactions, most notably enolate alkylations. Deprotonation of an N-acyl-4-benzyl-2-oxazolidinone with a strong base, such as sodium bis(trimethylsilyl)amide or lithium diisopropylamide, generates a rigid (Z)-enolate. This enolate's conformation is fixed by chelation between the metal cation, the enolate oxygen, and the carbonyl oxygen of the auxiliary. The bulky benzyl group at the C4 position then dictates that incoming electrophiles, like alkyl halides, will react from the face opposite to the benzyl group, leading to high diastereoselectivity. This method is particularly effective for activated electrophiles such as allylic and benzylic halides.
The power of this methodology is demonstrated in the synthesis of α-alkylated carboxylic acids. After the diastereoselective alkylation, the auxiliary can be cleaved under mild hydrolytic conditions (e.g., LiOH/H₂O₂) to yield the enantiomerically enriched carboxylic acid and recover the original chiral auxiliary. This process allows for the creation of chiral quaternary carbon centers, which are challenging synthetic targets.
Table 1: Diastereoselective Alkylation using a 4-Benzyl-2-oxazolidinone Auxiliary
| Electrophile | Product Diastereomeric Ratio (dr) | Reference |
|---|---|---|
| Allyl iodide | 98:2 | |
| t-Butyl bromide (with ZrCl₄/SnCl₄) | >95:5 |
This table is interactive. Click on the headers to sort the data.
Diastereoselective Aldol Reactions: Evans-Type and Non-Evans Syn Stereocontrol
The most prominent application of these chiral auxiliaries is in the Evans aldol reaction, which allows for the stereocontrolled synthesis of β-hydroxy carbonyl compounds, key motifs in many natural products. The reaction involves the formation of a boron enolate from an N-acyl oxazolidinone, typically using dibutylboron triflate and a tertiary amine. This (Z)-enolate reacts with an aldehyde via a highly organized, chair-like six-membered transition state, known as the Zimmerman-Traxler model.
The stereochemical outcome, referred to as "Evans syn," is highly predictable. The substituent from the chiral auxiliary directs the enolate's facial bias, while the chair-like transition state controls the relative stereochemistry between the newly formed stereocenters. This method reliably produces syn-aldol adducts with exceptional levels of diastereoselectivity.
Interestingly, the stereochemical outcome can be reversed to favor "non-Evans syn" adducts by changing the reaction conditions. For instance, the use of different metal enolates, such as chlorotitanium enolates, can alter the transition state geometry and lead to the opposite diastereomer from the same chiral auxiliary. This flexibility significantly enhances the synthetic utility of these auxiliaries, allowing access to a wider range of stereoisomers.
Asymmetric Diels-Alder Cycloadditions and Related Pericyclic Reactions
N-acryloyl derivatives of this compound serve as powerful chiral dienophiles in asymmetric Diels-Alder reactions. The cycloaddition of these α,β-unsaturated systems with dienes, often in the presence of a Lewis acid catalyst, proceeds with high levels of facial selectivity. The Lewis acid, such as diethylaluminum chloride, coordinates to the carbonyl oxygen atoms of the N-acyloxazolidinone, locking it into a rigid conformation.
This rigid complex ensures that one face of the dienophile is effectively blocked by the benzyl group of the auxiliary. Consequently, the diene approaches from the less sterically hindered face, resulting in excellent endo/exo selectivity and high diastereoselectivity in the resulting cycloadduct. This strategy has been employed in the synthesis of complex cyclic systems, including precursors for high-affinity ligands for HIV-1 protease inhibitors.
Table 2: Asymmetric Diels-Alder Reaction with an N-Acryloyl Oxazolidinone
| Diene | Lewis Acid | Yield (%) | Diastereoselectivity | Reference |
|---|---|---|---|---|
| Cyclopentadiene | Et₂AlCl | 73 | Single endo-isomer |
This table is interactive. Click on the headers to sort the data.
Other Chiral Auxiliary-Directed Reactions (e.g., Cyclopropanation, Epoxidation, Grignard Reactions, Hydrogenation)
The utility of oxazolidinone auxiliaries extends to a variety of other stereoselective transformations. For example, they have been successfully used to direct diastereoselective cyclopropanations and epoxidations. In these cases, the auxiliary controls the facial approach of the reactive species to a double bond within the substrate.
Furthermore, these auxiliaries are effective in directing conjugate additions (Michael additions) of organometallic reagents to N-enoyl derivatives. The rigid conformation of the enoyl system, often locked by a chelating metal, ensures that the nucleophile adds to one face of the double bond with high selectivity. This method provides a reliable route to β-branched carboxylic acid derivatives. While less common, the principles of steric shielding by the auxiliary can also be applied to direct the stereochemical course of certain Grignard additions and hydrogenation reactions.
Application as Chiral Ligands in Metal-Catalyzed Asymmetric Processes
While primarily used as covalently bonded chiral auxiliaries, derivatives of this compound are also finding applications as chiral ligands in metal-catalyzed asymmetric reactions. In this role, the oxazolidinone derivative coordinates to a metal center, creating a chiral environment that influences the stereochemical outcome of the catalyzed reaction.
For instance, 1,3-oxazolidines derived from amino alcohols have been used as ligands for the enantioselective addition of diethylzinc (B1219324) to aldehydes. The in-situ-prepared zinc amides of these ligands act as catalysts, achieving good enantioselectivities. Although this example does not use the exact this compound structure, it highlights the potential of the broader oxazolidinone scaffold to act as a controller in metal-catalyzed processes. The nitrogen and oxygen atoms within the heterocyclic ring are capable of coordinating to metal centers, forming chiral complexes that can induce asymmetry in a catalytic cycle. More recently, spiro-fused oxazoline (B21484) ligands derived from oxazolidine-2-thiones have shown high asymmetric induction in palladium-catalyzed allylic alkylations.
Strategic Utility as Key Building Blocks in Total Synthesis
The reliability and high stereocontrol offered by this compound mediated reactions have made it a valuable building block in the total synthesis of complex natural products. Its use in early-stage synthesis allows for the secure establishment of key stereocenters that are then carried through the remainder of the synthetic sequence.
A notable example is the concise total synthesis of (−)-cytoxazone. In this synthesis, an asymmetric aldol reaction employing a related N-acylthiazolidinethione chiral auxiliary was used to set a crucial stereocenter. The resulting aldol adduct was then converted into a 4,5-disubstituted oxazolidin-2-one core structure, demonstrating how the stereochemical information installed by the auxiliary-controlled reaction is directly incorporated into the final target molecule. The predictable outcome of these reactions allows chemists to design synthetic routes with a high degree of confidence in achieving the desired stereochemistry, making these oxazolidinone derivatives strategic and powerful tools in the art of total synthesis.
Construction of Enantiomerically Pure α- and β-Amino Acid Derivatives
The synthesis of non-proteinogenic α- and β-amino acids in enantiomerically pure form is of significant interest due to their roles as components of peptidomimetics, natural products, and pharmaceuticals. illinois.edusigmaaldrich.com Derivatives of this compound serve as excellent chiral templates for establishing the stereochemistry at the α- and β-positions of amino acid precursors.
A primary strategy for α-amino acid synthesis involves the diastereoselective alkylation of N-acyl oxazolidinone enolates. wikipedia.org The chiral oxazolidinone auxiliary is first acylated with a suitable carboxylic acid derivative. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a rigid chelated Z-enolate. The bulky substituent at the C4 position of the oxazolidinone (e.g., a benzyl group derived from phenylalanine) effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. santiago-lab.com This leads to the formation of a new stereocenter with a high degree of stereocontrol. Subsequent electrophilic azidation using reagents like trisyl azide (B81097), followed by reduction, provides access to α-amino acids. acs.org
The following table summarizes the diastereoselective alkylation of an N-glycolate oxazolidinone derivative, a key step in the synthesis of α-substituted α-amino acids.
Table 1: Diastereoselective alkylation of a chiral N-glycolate oxazolidinone enolate.
For the synthesis of β-amino acids, a common approach is the stereoselective conjugate addition of nucleophiles to α,β-unsaturated N-acyl oxazolidinones. beilstein-journals.orgnih.gov The chiral auxiliary directs the facial selectivity of the incoming nucleophile to the β-position. For instance, the addition of organocopper reagents to N-enoyl derivatives of this compound proceeds with high diastereoselectivity, establishing the crucial β-stereocenter. beilstein-journals.org Subsequent removal of the auxiliary provides the desired β-amino acid derivative. santiago-lab.comwustl.edu
Preparation of Chiral Intermediates for Complex Molecular Architectures
The reliability and high stereocontrol offered by this compound derivatives make them invaluable in the total synthesis of complex natural products. rsc.org They are frequently employed to set key stereocenters in early- to mid-stage intermediates, which are then elaborated into the final target molecule.
A notable example is the use of an asymmetric aldol reaction directed by an oxazolidinone auxiliary in the synthesis of the natural product (−)-cytoxazone. nih.govmdpi.com In this synthesis, the chlorotitanium enolate of an N-acyl thiazolidinethione (a sulfur analogue of the oxazolidinone) was reacted with 2-benzyloxyacetaldehyde. nih.govmdpi.com This reaction furnished the syn-aldol adduct with high yield and diastereoselectivity. This adduct served as a crucial chiral intermediate, which was then converted in a few steps to the target molecule. The oxazolidinone-directed reaction established the C4 and C5 stereochemistry of the final oxazolidin-2-one core of cytoxazone. nih.gov
Similarly, in the synthesis of other biologically active compounds, asymmetric alkylation of N-acyl oxazolidinones is a key strategy for introducing chiral side chains. rsc.org The resulting product, after cleavage of the auxiliary, provides a chiral carboxylic acid, alcohol, or aldehyde, which are versatile intermediates for further synthetic transformations. santiago-lab.com The robustness of this methodology allows for the predictable and efficient construction of complex chiral fragments required for the assembly of intricate molecular architectures. wikipedia.orgrsc.org
Methodologies for the Stereoselective Assembly of Polyketide and Peptidomimetic Scaffolds
Polyketide Scaffolds: Polyketides are a large class of natural products characterized by repeating β-hydroxy carbonyl motifs. The stereoselective aldol reaction is the cornerstone of polyketide synthesis, and N-acyl derivatives of this compound are premier tools for this transformation. youtube.com The generation of boron enolates from these N-acyl derivatives, followed by reaction with an aldehyde, proceeds via a rigid, chair-like Zimmerman-Traxler transition state. illinoisstate.edu The substituent on the chiral auxiliary dictates the facial selectivity of the aldehyde approach, leading to predictable formation of either syn- or anti-aldol products with excellent diastereoselectivity. bath.ac.uk By carefully selecting the reagents and reaction conditions, chemists can control the formation of the Z-enolate, which typically leads to the syn-aldol product. santiago-lab.com These chiral aldol adducts can be disconnected from the auxiliary and used as building blocks in iterative strategies to assemble complex polyketide chains.
Table 2: Representative Evans' Asymmetric Aldol Reactions for Polyketide Synthesis.
Peptidomimetic Scaffolds: Peptidomimetics are molecules that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and oral bioavailability. The enantiomerically pure α- and β-amino acids synthesized using this compound derivatives (as described in section 3.3.1) are key components for building peptidomimetic structures. nih.gov Furthermore, the oxazolidinone ring itself can be incorporated as a constrained dipeptide isostere or a pseudo-proline residue within a peptide backbone. researchgate.net This can induce specific secondary structures, such as β-turns, which are crucial for biological recognition processes. The synthesis of these scaffolds often involves the construction of a substituted oxazolidinone core, where the stereochemistry is controlled by the chiral starting materials, often derived from amino acids. researchgate.net
Mechanistic Investigations and Stereochemical Principles Governing Reactions of 3 Benzyl 1,3 Oxazolidin 2 One
Elucidation of Reaction Pathways and Intermediate Species
The stereoselectivity observed in reactions of 3-benzyl-1,3-oxazolidin-2-one is a direct consequence of the specific reaction pathways followed and the transient intermediates formed. Detailed mechanistic studies have sought to identify and characterize these species, providing a foundation for predicting and controlling reaction outcomes.
Identification of Radical and Carbanion Intermediates in Ring-Opening Reactions
While this compound is often employed as a chiral auxiliary that is ultimately cleaved, specific ring-opening reactions can proceed through radical or carbanionic intermediates. The nature of the reagents and reaction conditions dictates the operative pathway.
In the context of intramolecular cyclizations, which represent a formal ring-opening of the bond between the oxazolidinone nitrogen and its acyl group, carbanionic intermediates play a crucial role. For instance, the intramolecular cyclizations of oxazolidinones bearing pendant sulfones, sulfoxides, and phosphonates proceed through the formation of a carbanion adjacent to these activating groups. Treatment of a suitably substituted N-acyloxazolidinone with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, generates a stabilized carbanion. This carbanion can then undergo an intramolecular nucleophilic attack on the endocyclic carbonyl carbon of the oxazolidinone ring, leading to the formation of functionalized γ- and δ-lactams. This process demonstrates the electrophilic nature of the oxazolidinone carbonyl group towards intramolecular carbanionic nucleophiles.
Conversely, radical intermediates are implicated in certain metal-catalyzed transformations. For example, the direct reaction of N-acyl-1,3-oxazolidin-2-ones with (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), catalyzed by copper(II) acetate, is proposed to involve radical-like pathways. beilstein-journals.org The biradical character of metal enolates, particularly titanium enolates derived from chiral imides, has been probed using TEMPO, which acts as a radical trap. beilstein-journals.org This suggests that under specific catalytic conditions, single-electron transfer processes can lead to the formation of radical intermediates derived from the N-acyloxazolidinone.
Characterization of Catalytic Intermediates in Metal-Catalyzed Processes
Metal-catalyzed reactions involving this compound often proceed through well-defined catalytic cycles involving distinct intermediate species. The characterization of these intermediates is key to understanding catalyst behavior and reaction mechanisms.
In copper-catalyzed reactions, such as the enantioselective α-arylation of N-acyloxazolidinones, the active catalytic species is typically a chiral copper(II)-ligand complex. These reactions often utilize bisoxazoline ligands in conjunction with a copper(II) salt. The proposed catalytic cycle involves the formation of a copper enolate of the N-acyloxazolidinone. Spectroscopic studies and in-situ monitoring can provide insights into the structure of these intermediates. For instance, in related copper-catalyzed oxidations, various copper-oxygen species have been characterized using techniques like UV-Vis spectroscopy, resonance Raman spectroscopy, and X-ray crystallography, revealing details about the coordination environment of the copper center and the nature of the bound ligands.
The interaction between the metal center and the N-acyloxazolidinone is critical. The bidentate nature of the N-acyl group, with coordination through both the exocyclic carbonyl oxygen and the endocyclic oxygen or nitrogen, can lead to the formation of stable, chelated metal enolates. These chelated intermediates play a pivotal role in controlling the stereochemical outcome of the reaction by rigidly holding the substrate in a specific conformation.
Analysis of Asynchronous Concerted Mechanisms
While many reactions proceed through discrete intermediates, some transformations involving oxazolidinone rings are best described by asynchronous concerted mechanisms. In such pathways, bond-forming and bond-breaking events occur in a single kinetic step, but not to the same extent in the transition state.
Theoretical studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating these mechanisms. For example, the cycloaddition reaction of epoxides with chlorosulfonyl isocyanate to form oxazolidinones has been shown to proceed via an asynchronous concerted mechanism. nih.gov In this process, the ring-opening of the epoxide and the nucleophilic attack of the isocyanate nitrogen occur simultaneously but with different degrees of advancement in the transition state. nih.gov This asynchronicity is a key feature that determines the regioselectivity of the reaction. While this example describes the formation of the oxazolidinone ring, similar principles can be applied to understand certain reactions of pre-formed oxazolidinones, where multiple bond reorganizations occur in a single, albeit asynchronous, step.
Theoretical and Experimental Studies on Transition States
The stereochemical outcome of asymmetric reactions is determined by the relative energies of the diastereomeric transition states. Consequently, significant effort has been dedicated to understanding the geometry and energetics of these transition states in reactions of this compound.
Investigation of Chelation-Controlled vs. Non-Chelated Transition States in Aldol (B89426) Reactions
Aldol reactions of N-acyl derivatives of this compound are classic examples where stereoselectivity is governed by the nature of the transition state. The facial selectivity of the enolate addition to an aldehyde is controlled by the conformation of the enolate, which in turn is influenced by the metal counterion and additives.
Chelation-Controlled Transition States: In the presence of a Lewis acid capable of chelation, such as TiCl₄, a rigid, chair-like six-membered transition state is formed. The metal center coordinates to both the exocyclic carbonyl oxygen of the N-acyl group and the endocyclic oxygen of the oxazolidinone ring. This chelation locks the conformation of the enolate and the chiral auxiliary. The benzyl (B1604629) group at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face. This model, often referred to as the "Evans model," successfully predicts the formation of the syn-aldol product.
The table below summarizes the key features of chelated and non-chelated transition states in aldol reactions of N-acyl-3-benzyl-1,3-oxazolidin-2-ones.
| Feature | Chelation-Controlled Transition State | Non-Chelated Transition State |
| Metal Center | Chelating (e.g., TiCl₄, MgBr₂) | Non-chelating (e.g., B, Si) |
| Transition State Geometry | Rigid, chair-like six-membered ring | More flexible, open conformation |
| Key Interactions | Bidentate coordination of the metal to both carbonyl oxygens | Dipole-dipole interactions and steric hindrance |
| Stereochemical Outcome | Typically leads to syn-aldol products | Can lead to anti-aldol products, depending on the specific model |
| Controlling Element | Steric hindrance from the C4 substituent of the oxazolidinone | Steric and electronic factors in a less constrained environment |
Computational Modeling of Transition State Geometries
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate details of transition state geometries and energetics. These studies provide a quantitative understanding of the factors that control stereoselectivity.
DFT calculations have been employed to model the transition states of various reactions involving N-acyloxazolidinones. For instance, in the cycloaddition reaction for the formation of oxazolidinones, DFT calculations have been used to locate the transition state structures and calculate their corresponding activation energies. nih.gov These calculations have confirmed the asynchronous nature of the bond-forming processes and have provided insights into the electronic and steric effects that govern the reaction pathway. nih.gov
In the context of aldol reactions, computational models of both chelated and non-chelated transition states have been developed. These models allow for the precise calculation of bond lengths and angles in the transition state, as well as the visualization of the steric interactions that lead to facial selectivity. By comparing the calculated energies of the different diastereomeric transition states, the observed stereochemical outcome can be rationalized and even predicted. For example, DFT studies on the 1,3-dipolar cycloaddition of azides have been used to model the formation of two regioisomeric products, with calculations suggesting the feasibility of the reaction under specific conditions and predicting the energetically preferred pathway. Although specific DFT studies on this compound itself are not widely reported in the context of all its reactions, the principles derived from computational studies on closely related systems are generally applicable and provide a robust framework for understanding its reactivity.
Stereochemical Control and Facial Selectivity
The utility of this compound and related chiral auxiliaries in asymmetric synthesis is fundamentally linked to their ability to exert precise control over the stereochemical course of reactions. This control arises from the auxiliary's capacity to direct the approach of incoming reagents to one of the two prochiral faces of a reactant, a principle known as facial selectivity.
Factors Influencing Enantiomeric and Diastereomeric Excess
High levels of enantiomeric and diastereomeric excess in reactions employing oxazolidinone auxiliaries are achieved through the strategic manipulation of several key factors that govern the geometry and stability of the reaction's transition state.
Steric Hindrance: The substituent at the C4 position of the oxazolidinone ring (a benzyl group in this context, or other groups like phenyl or isopropyl in related auxiliaries) plays a crucial role. nih.gov This group sterically encumbers one face of the corresponding enolate, directing the electrophile to attack from the less hindered opposite face. This steric guidance is a primary determinant of the reaction's stereochemical outcome.
Chelation and Transition State Rigidity: The formation of a rigid, well-defined transition state is paramount for high stereoselectivity. In reactions such as aldol additions, this is often achieved by forming metal chelates. The N-acyl group's carbonyl oxygen and the oxazolidinone ring's carbonyl oxygen can coordinate to a metal center (from a Lewis acid like titanium tetrachloride or dibutylboron triflate), creating a rigid six-membered ring chelate. This conformation locks the orientation of the chiral auxiliary relative to the enolate, ensuring a highly predictable and selective approach of the electrophile. scielo.org.mx
Stabilizing Electronic Interactions: Beyond simple sterics, subtle electronic interactions can also influence facial selectivity. In some systems, such as (4+3) cycloadditions involving a 4-phenyl-2-oxazolidinone auxiliary, the major diastereomer has been found to arise from the addition of the reactant to the more crowded face of the oxyallyl intermediate. nih.gov This counterintuitive result is attributed to a stabilizing CH–π interaction between the incoming furan (B31954) and the phenyl group of the auxiliary in the transition state. nih.gov
The interplay of these factors determines the degree of stereochemical induction.
Table 1: Key Factors Governing Stereoselectivity in Oxazolidinone-Mediated Reactions
| Factor | Mechanism of Action | Impact on Selectivity |
|---|---|---|
| Chiral Auxiliary Substituent | Provides steric bulk on one face of the reactive intermediate (e.g., enolate). | High: Directs the approach of the electrophile to the less hindered face. |
| Lewis Acid Chelation | Forms a rigid cyclic transition state by coordinating with carbonyl oxygens. | High: Reduces conformational flexibility, leading to a single, favored reaction pathway. scielo.org.mx |
| Substrate Structure | The steric and electronic properties of the electrophile and other reactants. | Variable: Can enhance or diminish the inherent directing effect of the auxiliary. broadinstitute.org |
| Non-covalent Interactions | Stabilizing forces (e.g., CH–π interactions) in the transition state. | Variable: Can reinforce or, in some cases, override predictions based solely on sterics. nih.gov |
Influence of Substituents and Reaction Conditions on Stereoselectivity
The precise stereochemical outcome of a reaction is highly sensitive to both the specific structures of the reactants and the conditions under which the reaction is performed. The choice of substituents, solvents, temperature, and catalysts can dramatically alter the diastereomeric or enantiomeric ratio of the products.
The structure of the electrophile is a critical variable. In aldol reactions involving the chlorotitanium enolate of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one (a close analogue of the target oxazolidinone), the diastereoselectivity of the 'Evans syn' adduct varies significantly with the substitution pattern on the reacting aryl aldehyde. scielo.org.mx For example, reactions with benzaldehyde (B42025) yield a high diastereomeric ratio, while those with 2-chlorobenzaldehyde (B119727) show a noticeable decrease in selectivity, likely due to steric interference from the ortho-substituent. scielo.org.mx
Reaction conditions also exert profound control:
Lewis Acids: The choice of Lewis acid influences the geometry and stability of the chelated transition state. In certain (4+3) cycloadditions, the addition of zinc chloride (ZnCl₂) was found to increase reaction yields without significantly affecting the regioselectivity. nih.gov
Temperature: Lower reaction temperatures generally favor the most stable, lowest-energy transition state, often leading to higher diastereomeric and enantiomeric excesses by minimizing competing reaction pathways.
Table 2: Influence of Aldehyde Substituent on Diastereoselectivity in an Asymmetric Aldol Reaction
| Electrophile (ArCHO) | Product | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | 6,7a | 97:3 | 86% | scielo.org.mx |
| 2-Chlorobenzaldehyde | 6,7d | 73:17 | 77% | scielo.org.mx |
| 4-Chlorobenzaldehyde | 6,7g | 82:18 | 79% | scielo.org.mx |
| 4-Methoxybenzaldehyde | 6,7h | 86:14 | 81% | scielo.org.mx |
Data from reactions of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one with various aldehydes. scielo.org.mx
Studies on Dynamic Kinetic Resolution and Tautomerism in Oxazolidinone Systems
Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution is a powerful strategy that enables the conversion of a racemic mixture entirely into a single, enantiomerically pure product, thus overcoming the 50% theoretical yield limit of traditional kinetic resolution. wikipedia.org This process couples a rapid, reversible racemization of the starting material with a highly selective, irreversible reaction that consumes only one of the two enantiomers. wikipedia.orgprinceton.edu For a DKR to be successful, the rate of racemization must be equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu
While this compound itself is typically used as a resolved chiral auxiliary, the principles of DKR are relevant to reactions where the auxiliary directs the transformation of a racemic substrate containing a labile stereocenter. In such a scenario, the chiral environment provided by the oxazolidinone auxiliary selectively reacts with one enantiomer of the substrate, while a catalyst (e.g., a base or a metal complex) continuously interconverts the substrate's enantiomers, feeding the reactive form into the product-forming pathway. princeton.edu
Tautomerism in Oxazolidinone Systems
Tautomerism, the interconversion of structural isomers through proton migration, can occur in certain oxazolidinone derivatives. An interesting case of ring-ring tautomerism has been observed in a pinane-fused 2-phenyliminooxazolidine system. beilstein-journals.org In this study, one regioisomer, when dissolved in deuterated chloroform (B151607) (CDCl₃), was observed to slowly convert into a 1:1 mixture of two distinct regioisomeric tautomers over a period of 30 days. beilstein-journals.org
The proposed mechanism suggests that this interconversion is facilitated by the slightly acidic environment of the CDCl₃ solvent. beilstein-journals.org This observation is supported by the fact that the tautomerization was not detected in less protic solvents, such as DMSO-d₆ or CD₃OD, indicating that proton transfer is a key step in the process. beilstein-journals.org While not involving this compound directly, this research demonstrates that the oxazolidinone framework can participate in complex tautomeric equilibria depending on its substitution pattern and environment. beilstein-journals.org
Table 3: Solvent Effect on Observed Ring-Ring Tautomerism
| Solvent | Observation | Proposed Reason | Reference |
|---|---|---|---|
| CDCl₃ | Slow equilibration to a 1:1 mixture of tautomers. | Protic environment facilitates the necessary proton transfer for interconversion. | beilstein-journals.org |
| DMSO-d₆ | No tautomerization observed. | Solvent is not sufficiently protic to catalyze the rearrangement. | beilstein-journals.org |
| CD₃OD | No tautomerization observed. | Solvent is not sufficiently protic to catalyze the rearrangement. | beilstein-journals.org |
Advanced Spectroscopic and Computational Characterization of 3 Benzyl 1,3 Oxazolidin 2 One Derivatives
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic methods are indispensable for the detailed structural analysis of 3-benzyl-1,3-oxazolidin-2-one and its analogues. These techniques offer insights into the connectivity of atoms, the nature of chemical bonds, and the three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, Multi-Nuclear Approaches)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including this compound. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.
In the ¹H NMR spectrum of this compound, the protons of the benzyl (B1604629) group and the oxazolidinone ring exhibit characteristic chemical shifts and coupling patterns. The aromatic protons of the benzyl group typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (CH₂) give rise to a singlet at approximately 4.4 ppm. The two methylene groups of the oxazolidinone ring appear as triplets, with the N-CH₂ protons around 3.4-3.6 ppm and the O-CH₂ protons around 4.3-4.5 ppm.
The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the oxazolidinone ring is typically observed around 158 ppm. The aromatic carbons of the benzyl group resonate in the 127-136 ppm region, while the benzylic methylene carbon appears around 47 ppm. The N-CH₂ and O-CH₂ carbons of the oxazolidinone ring are found at approximately 43 ppm and 62 ppm, respectively.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| C=O | - | ~158 |
| Aromatic CH | ~7.2-7.4 (m) | ~127-136 |
| Benzylic CH₂ | ~4.4 (s) | ~47 |
| O-CH₂ (oxazolidinone) | ~4.3-4.5 (t) | ~62 |
| N-CH₂ (oxazolidinone) | ~3.4-3.6 (t) | ~43 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of a molecule. For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046), which typically appears in the range of 1730-1760 cm⁻¹. researchgate.net For a dimer of 3-benzyloxazolidin-2-one, this stretch has been observed at 1736 cm⁻¹. researchgate.net
Other characteristic IR absorption bands include the C-N stretching vibrations of the oxazolidinone ring, C-O stretching of the ether linkage, and the aromatic C-H and C=C stretching vibrations of the benzyl group. Raman spectroscopy provides complementary information, particularly for the non-polar bonds and symmetric vibrations of the molecule, such as the aromatic ring breathing modes.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| C=O Stretch (Carbamate) | 1730-1760 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 |
| Aromatic C=C Stretch | 1450-1600 |
| C-N Stretch | 1200-1350 |
| C-O Stretch (Ether) | 1000-1300 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁NO₂), the expected monoisotopic mass is 177.078979 Da. chemspider.com HRMS analysis, often using techniques like Electrospray Ionization (ESI), can confirm this mass with high accuracy, typically within a few parts per million (ppm), which provides strong evidence for the molecular formula. For instance, the sodium adduct of a dimer of 3-benzyloxazolidin-2-one has been identified by HRMS (ESI) with a found mass of 377.1466, which is in close agreement with the calculated mass of 377.1477 for C₂₀H₂₂N₂NaO₄. researchgate.net
Optical Rotation Measurements and Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination
While this compound itself is achiral, many of its important derivatives, such as those with substituents at the 4 or 5 position of the oxazolidinone ring, are chiral and are widely used as chiral auxiliaries in asymmetric synthesis. wikipedia.org For these chiral derivatives, determining the enantiomeric purity is crucial.
Optical rotation is a fundamental technique for characterizing chiral compounds. The specific rotation ([α]D) is a physical constant for a pure enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). For example, (R)-(+)-4-benzyl-2-oxazolidinone has a reported specific rotation of +64° (c = 1 in chloroform), while the (S)-enantiomer exhibits a specific rotation of -63° (c = 1 in chloroform). mdpi.comsigmaaldrich.com
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating and quantifying enantiomers to determine enantiomeric excess (ee). This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Various polysaccharide-based and macrocyclic glycopeptide-based CSPs have been successfully employed for the enantioseparation of oxazolidinone derivatives. sigmaaldrich.comsigmaaldrich.com For 4-benzyl-2-oxazolidinone, baseline separation of the enantiomers can be achieved on different chiral columns, allowing for accurate determination of the enantiomeric purity of a sample. sigmaaldrich.com
| Compound | Specific Rotation ([α]D) | Conditions |
|---|---|---|
| (R)-4-Benzyl-2-oxazolidinone | +64° | c = 1 in chloroform (B151607) |
| (S)-4-Benzyl-2-oxazolidinone | -63° | c = 1 in chloroform |
Electronic Circular Dichroism (ECD) for Chiral Compound Analysis
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the absolute configuration and conformation of the molecule. For chiral derivatives of this compound, ECD can be used to assign the absolute configuration by comparing the experimental spectrum with the theoretically calculated spectrum for a known configuration. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of the chromophores within the molecule. This technique is particularly valuable when single crystals for X-ray crystallography are not available. The absolute configuration of complex molecules containing an oxazolidinone moiety has been successfully determined using ECD in conjunction with computational methods. nih.gov
X-ray Crystallography for Definitive Absolute Configuration and Conformation Analysis
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration and solid-state conformation. mdpi.com For derivatives of this compound, single-crystal X-ray diffraction analysis can precisely determine bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular geometry.
For chiral derivatives, X-ray crystallography using anomalous dispersion is the gold standard for unambiguously determining the absolute configuration of the stereocenters. The crystal structure also reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. For example, the X-ray structure of a dimer of 3-benzyloxazolidin-2-one revealed the presence of hydrogen-bonded dimers forming a 14-membered ring in the solid state. researchgate.net The oxazolidinone ring in such structures often adopts an envelope or twisted conformation.
| Compound Derivative | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| Dimer of 3-benzyloxazolidin-2-one | Monoclinic | P2₁/c | Hydrogen-bonded dimers forming a 14-membered ring. |
| (Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one | Monoclinic | P2₁/n | Essentially planar oxazolidin-2-one unit. sigmaaldrich.com |
Quantum Chemical and Computational Modeling Approaches
Computational modeling provides a powerful lens through which the complex behaviors of this compound derivatives can be understood at an atomic level. These theoretical approaches complement experimental findings, offering deep insights into reaction mechanisms, conformational preferences, and spectroscopic signatures.
Density Functional Theory (DFT) Calculations for Mechanistic Interpretation and Property Prediction
Density Functional Theory (DFT) has emerged as a primary computational tool for investigating the electronic structure and reactivity of oxazolidinone systems. By approximating the many-body electronic Schrödinger equation, DFT provides a feasible yet accurate method for predicting a wide range of molecular properties. Functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-31G or 6-311G++(d,p) are commonly employed to achieve a balance between computational cost and accuracy. researchgate.netconsensus.app
Mechanistic Interpretation: DFT calculations are instrumental in elucidating complex reaction mechanisms. For instance, the formation of the oxazolidinone ring via the cycloaddition of CO2 to aziridine (B145994) derivatives has been modeled using DFT. consensus.app These calculations can map the entire reaction pathway, identifying transition states and intermediates. This allows for the determination of activation energies, providing a quantitative understanding of reaction kinetics and regioselectivity. consensus.app By modeling the nucleophilic attack and ring-opening steps, researchers can rationalize why certain isomers are formed preferentially, guiding synthetic strategies towards desired products. researchgate.net
Property Prediction: DFT is also extensively used to predict fundamental electronic properties that govern the behavior of this compound derivatives. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from the calculated electron density. researchgate.net These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map typically shows a negative potential around the carbonyl oxygen, indicating a site susceptible to electrophilic attack, while positive potentials may be found elsewhere, guiding the understanding of intermolecular interactions.
| Computational Method | Basis Set | Calculated Property | Application/Interpretation |
|---|---|---|---|
| B3LYP | 6-31G* | Optimized Geometry | Provides the lowest energy structure for further calculations. |
| B3LYP | 6-311++G(d,p) | Transition State Energy | Elucidates reaction mechanisms and calculates activation barriers. |
| DFT | 6-31G | HOMO/LUMO Energies | Predicts chemical reactivity and kinetic stability. researchgate.net |
| DFT | 6-31G | Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. researchgate.net |
Molecular Dynamics Simulations for Conformational Landscapes
While DFT calculations provide invaluable information about static, minimum-energy structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations are employed to explore the conformational landscapes and dynamic behavior of this compound derivatives over time. nih.govmdpi.com
The simulation process typically begins with a structure optimized by DFT. This structure is then placed in a simulated environment, often a box of solvent molecules like water, to mimic solution-phase conditions. The system undergoes energy minimization to remove unfavorable atomic clashes, followed by a period of equilibration where temperature and pressure are stabilized. Finally, a production simulation is run for a duration sufficient to sample the relevant conformational space, often on the nanosecond to microsecond timescale. ub.edumdpi.com Analysis of the resulting trajectory can reveal stable conformational states, the dynamics of hydrogen bonding with the solvent, and correlated motions between different parts of the molecule. mdpi.com
Theoretical Spectroscopy and Comparison with Experimental Data
A powerful application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared directly with experimental results to validate proposed structures. ruc.dk DFT methods are widely used to calculate the vibrational frequencies corresponding to infrared (IR) spectra and the chemical shifts observed in nuclear magnetic resonance (NMR) spectroscopy.
Theoretical IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic displacements, DFT can predict the vibrational frequencies of a molecule. These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be compared to experimental IR spectra. This comparison is crucial for assigning specific absorption bands to particular vibrational modes, such as the characteristic C=O stretch of the oxazolidinone ring or the various C-H bending and stretching modes of the benzyl group. dtu.dk
Theoretical NMR Spectroscopy: The prediction of NMR spectra is another key area where computation assists experimental characterization. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus. ruc.dk These values are then converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).
Comparing calculated ¹H and ¹³C chemical shifts with experimental data is a robust method for structure verification and assignment of resonances, especially for complex molecules with overlapping signals. researchgate.net This synergy between theoretical prediction and experimental measurement provides a high degree of confidence in structural assignments. ruc.dk
| Atom (in Oxazolidinone Core) | Typical Experimental ¹³C Shift (ppm) | Hypothetical DFT-Calculated ¹³C Shift (ppm) |
|---|---|---|
| C2 (Carbonyl C=O) | 153-159 | 156.5 |
| C4 | 60-70 | 64.2 |
| C5 | 80-90 | 84.3 researchgate.net |
Current Research Trends and Future Perspectives in 3 Benzyl 1,3 Oxazolidin 2 One Chemistry
Emerging Catalytic Systems for Enhanced Efficiency and Selectivity
Recent advancements have seen the development of novel catalytic systems to improve the synthesis and application of 3-benzyl-1,3-oxazolidin-2-one and its derivatives. These systems aim to provide milder reaction conditions, higher yields, and improved stereoselectivity.
One area of focus is the use of earth-abundant metal catalysts. For instance, copper-catalyzed reactions have shown promise. A binuclear tridentate copper(I) complex, in combination with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), has been effective for synthesizing a range of oxazolidinones from propargylic amines and carbon dioxide under mild conditions. organic-chemistry.org Similarly, silver-catalyzed reactions have been developed for the incorporation of carbon dioxide into propargylic amines to yield oxazolidinone derivatives efficiently. organic-chemistry.org
Gold catalysis has also emerged as a powerful tool. Gold(I)-catalyzed rearrangements of propargylic tert-butylcarbamates offer a mild and efficient route to 5-methylene-1,3-oxazolidin-2-ones. organic-chemistry.orgnih.gov Cationic Au(I) complexes have been shown to convert N-Boc-protected alkynylamines into the corresponding alkylidene 2-oxazolidinones in high yields. organic-chemistry.org
Beyond metal catalysis, organocatalysis is gaining traction. Chiral organoselenium compounds, for example, can catalyze the synthesis of enantioenriched 2-oxazolidinones from N-Boc amines and alkenes. organic-chemistry.org Additionally, phosphazene base-catalyzed intramolecular hydroamidation of amide alkenes provides a route to cyclic amides, including oxazolidinones. organic-chemistry.org
The development of heterogeneous catalysts is another significant trend, offering advantages in catalyst recovery and reuse. For example, silica-bound organic bases and basic alumina (B75360) have been employed for the synthesis of 2-oxazolidinones from propargylic amines and CO2, with the catalysts being recoverable by simple filtration. researchgate.net
Table 1: Emerging Catalytic Systems in Oxazolidinone Chemistry
| Catalyst System | Transformation | Key Advantages |
| Binuclear tridentate copper(I) complex / TBD | Synthesis from propargylic amines and CO2 | Mild reaction conditions, wide substrate scope |
| Silver catalysts | Carbon dioxide incorporation into propargylic amines | Mild reaction conditions, excellent yields |
| Gold(I) catalysts | Rearrangement of propargylic carbamates | Mild and efficient, access to specific derivatives |
| Chiral organoselenium compounds | Enantioselective synthesis from N-Boc amines and alkenes | Metal-free, high enantioselectivity |
| Phosphazene bases | Intramolecular hydroamidation of amide alkenes | Good functional group tolerance, broad substrate scope |
| Heterogeneous silica-bound catalysts | Synthesis from propargylic amines and CO2 | Catalyst reusability, simplified purification |
Expanding the Scope of Asymmetric Transformations and Synthetic Applications
This compound is a well-established chiral auxiliary in asymmetric synthesis, particularly in aldol (B89426) reactions. nih.govresearchgate.net Current research seeks to expand its utility to a broader range of asymmetric transformations.
A notable application is in the asymmetric Diels-Alder reaction. For example, 3-(acyloxy)acryloyl oxazolidinones have been used in the optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. nih.gov This demonstrates the continued relevance of oxazolidinone auxiliaries in the synthesis of complex, biologically active molecules.
The development of new reaction protocols is also expanding the synthetic applications of oxazolidinones. For instance, an asymmetric one-pot synthesis of 1,3-oxazolidines has been developed via hemiaminal intermediates, catalyzed by a chiral magnesium phosphate (B84403) catalyst. acs.org While not directly involving this compound as a reactant, this highlights the broader interest in synthesizing the core oxazolidine (B1195125) structure with high enantioselectivity.
Furthermore, research is ongoing to develop new methods for the synthesis of functionalized oxazolidin-2-ones themselves. A combination of an asymmetric aldol reaction and a modified Curtius protocol provides an efficient route to 4,5-disubstituted oxazolidin-2-one scaffolds. nih.gov This approach has been successfully applied to the concise total synthesis of natural products like (−)-cytoxazone. nih.gov
Integration with Flow Chemistry, Automation, and High-Throughput Experimentation
The integration of modern technologies like flow chemistry and high-throughput experimentation (HTE) is beginning to impact the field of this compound chemistry. These approaches offer the potential for rapid reaction optimization, improved safety, and scalability.
While specific examples focusing solely on this compound in flow chemistry are still emerging, the broader application of these techniques to the synthesis of active pharmaceutical ingredients (APIs) is well-documented. purdue.edu HTE, coupled with techniques like desorption electrospray ionization mass spectrometry (DESI-MS), allows for the rapid screening of numerous reaction conditions, which can be applied to optimize reactions involving oxazolidinone-based intermediates. purdue.edu
The principles of continuous flow synthesis, which offer enhanced heat and mass transfer, are particularly relevant for reactions that are exothermic or require precise control over reaction parameters. purdue.edu As the demand for more efficient and scalable synthetic routes to complex molecules containing the oxazolidinone scaffold grows, the adoption of flow chemistry and automation is expected to increase.
Development of Sustainable and Environmentally Benign Synthetic Protocols (Green Chemistry Metrics)
There is a growing emphasis on developing "green" and sustainable synthetic methods in all areas of chemistry, including the synthesis and use of this compound. This involves the use of less hazardous reagents, renewable feedstocks, and processes that minimize waste.
A key area of research is the utilization of carbon dioxide (CO2) as a C1 source for the synthesis of the oxazolidinone ring. researchgate.netdntb.gov.ua This approach aligns with the principles of green chemistry by utilizing a greenhouse gas as a raw material. researchgate.net For example, the synthesis of 3-benzyl-5-methyleneoxazolidin-2-one from N-benzylprop-2-yn-1-amine and CO2 has been highlighted as a green synthetic reaction. taylorfrancis.com
The use of microwave-assisted synthesis is another approach to developing more sustainable protocols. Microwave irradiation has been shown to significantly reduce reaction times for the synthesis of 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one compared to conventional heating methods. researchgate.net
Green chemistry metrics are being employed to assess the environmental impact of different synthetic routes. For instance, a comparative environmental assessment of alternative syntheses for 3-benzyl-1,3-oxazinan-2-one, a related heterocyclic compound, has been performed using metrics that consider mass flows and the environmental impact of the substances involved. researchgate.net Such analyses are crucial for identifying the most environmentally benign synthetic strategies.
Table 2: Green Chemistry Approaches in Oxazolidinone Synthesis
| Green Chemistry Principle | Application in Oxazolidinone Chemistry | Example |
| Use of Renewable Feedstocks/Waste Valorization | Utilization of CO2 as a C1 source | Synthesis of 3-benzyl-5-methyleneoxazolidin-2-one from N-benzylprop-2-yn-1-amine and CO2 taylorfrancis.com |
| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction time for the synthesis of 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one researchgate.net |
| Use of Safer Solvents and Reagents | Development of solvent-free reactions | Cycloaddition of N-propargylamines with CO2 under solvent-free conditions researchgate.net |
| Catalysis | Use of reusable heterogeneous catalysts | Silica-bound catalysts for 2-oxazolidinone (B127357) synthesis researchgate.net |
Design and Synthesis of Novel Oxazolidinone-Based Chiral Scaffolds and Auxiliaries
While this compound is a highly effective chiral auxiliary, there is ongoing research to design and synthesize novel oxazolidinone-based scaffolds with improved or complementary properties. These new auxiliaries may offer different steric and electronic properties, leading to enhanced selectivity in asymmetric reactions or enabling new types of transformations.
For example, researchers have developed 4(S)-benzyl-1,3-thiazolidin-2-one as a novel chiral auxiliary for asymmetric aldol reactions via titanium enolates. researchgate.netscielo.org.mx The thiazolidinone scaffold, a sulfur analog of the oxazolidinone, can provide different reactivity and selectivity profiles. scielo.org.mx
The synthesis of oxazolidinones with diverse substitution patterns is a key focus. The development of methods to create 4,5-disubstituted oxazolidinones, for example, expands the range of available chiral building blocks. nih.gov Furthermore, the synthesis of novel 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1,3-oxazolidines highlights the efforts to create new derivatives with potential biological activity. nih.gov
The ultimate goal is to create a toolbox of chiral auxiliaries that can be selected based on the specific requirements of a given synthetic transformation, allowing for greater control over stereochemical outcomes.
Interdisciplinary Research Directions in Chemical Methodology Development
The development of new chemical methodologies involving this compound is increasingly an interdisciplinary endeavor. The intersection of organic synthesis with fields such as medicinal chemistry, materials science, and biocatalysis is opening up new avenues of research.
In medicinal chemistry, the oxazolidinone scaffold is a key pharmacophore in a number of antibacterial agents, including the FDA-approved drug linezolid. nih.govnih.govrsc.org Research is focused on synthesizing novel oxazolidinone derivatives with improved potency and a broader spectrum of activity. nih.govnih.govresearchgate.net This often involves the use of this compound and related compounds as starting materials or key intermediates.
Biocatalysis offers a powerful approach to the synthesis of chiral molecules. Engineered enzymes are being developed for the asymmetric synthesis of oxazolidinones. For example, engineered myoglobin-based catalysts have been used for the intramolecular C(sp3)−H amination of carbamate (B1207046) derivatives to produce enantioenriched oxazolidinones.
The development of new analytical techniques is also crucial for advancing the field. High-throughput screening methods, for instance, are being used to rapidly evaluate the biological activity of new oxazolidinone derivatives. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Benzyl-1,3-oxazolidin-2-one and its derivatives?
- Methodological Answer : The compound is typically synthesized via nucleophilic acylation of oxazolidinone precursors. For example, (S)-4-benzyl derivatives are prepared by reacting 4-benzyl-1,3-oxazolidin-2-one with acyl chlorides (e.g., propionyl or hexanoyl chloride) in dry THF under an inert atmosphere (N₂ or Ar). n-BuLi is used to deprotonate the oxazolidinone, followed by quenching with the acyl chloride. Purification is achieved via column chromatography (hexanes/EtOAc gradients), yielding products with >95% purity .
Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?
- Methodological Answer : Characterization involves a combination of spectroscopic techniques:
- NMR : H and C NMR confirm substituent integration and stereochemistry (e.g., δ 4.51 ppm for the CHN group in (S)-4-benzyl derivatives) .
- IR : Peaks at ~1770 cm⁻¹ (C=O stretch) and ~1700 cm⁻¹ (amide C=O) validate the oxazolidinone core .
- Melting Point : Consistency with literature values (e.g., 62–63°C for (S)-4-benzyl-5,5-dimethyl derivatives) ensures purity .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water. For inhalation exposure, move to fresh air and seek medical attention. Store in a cool, dry place, away from oxidizing agents .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of chiral this compound derivatives?
- Methodological Answer : Chiral auxiliaries (e.g., (S)-4-benzyl-oxazolidinone) direct stereoselective acylations. For example, n-BuLi generates a chiral enolate that reacts with electrophiles (e.g., propionyl chloride) to retain configuration. Optical rotation ([α]D) and X-ray crystallography validate enantiopurity .
Q. What computational tools are recommended for analyzing the crystal structure of this compound derivatives?
- Methodological Answer : Use SHELX (SHELXL for refinement, SHELXD for phasing) to process single-crystal X-ray data. ORTEP-3 (via WinGX) visualizes thermal ellipsoids and bond geometries. Compare R-factors (e.g., R₁ < 0.08) to ensure model accuracy .
Q. How do reaction conditions influence the thermal degradation of oxazolidinone derivatives like this compound?
- Methodological Answer : Degradation kinetics (e.g., to cyclic byproducts) follow a power-law rate equation. At elevated temperatures (120–150°C), CO₂ loading and amine concentration accelerate degradation. Use Arrhenius plots (Eₐ ~70–90 kJ/mol) to model stability .
Q. What strategies optimize enantioselective synthesis of 3-(enoyl)-1,3-oxazolidin-2-ones from 3-Benzyl precursors?
- Methodological Answer : Employ Et₃N/LiCl at room temperature to couple enoyl chlorides with oxazolidinones. This method avoids cryogenic conditions and achieves >90% yield with minimal racemization. Monitor reaction progress via TLC (hexanes/EtOAc) .
Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
